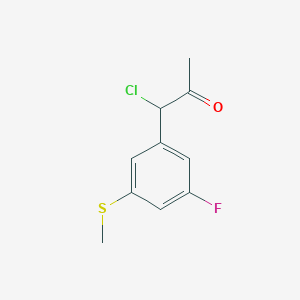

1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18835823

Molecular Formula: C10H10ClFOS

Molecular Weight: 232.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClFOS |

|---|---|

| Molecular Weight | 232.70 g/mol |

| IUPAC Name | 1-chloro-1-(3-fluoro-5-methylsulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3 |

| Standard InChI Key | DGPLSNLNZMYPCT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)SC)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a propan-2-one core substituted at the 1-position with a phenyl ring bearing three distinct functional groups:

-

A chloro group at the 1-position of the propanone chain.

-

A fluoro group at the 3-position of the phenyl ring.

-

A methylthio group (-SMe) at the 5-position of the phenyl ring.

This arrangement creates a sterically and electronically diverse molecule, with the carbonyl group at the 2-position of the propanone serving as an electrophilic center. The fluorine atom’s electronegativity and the methylthio group’s lipophilicity further modulate the compound’s reactivity and interaction with biological targets.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClFOS |

| Molecular Weight | 232.70 g/mol |

| CAS Number | Not publicly disclosed |

| Appearance | Likely a colorless to pale-yellow liquid or low-melting solid |

| Solubility | Expected solubility in organic solvents (e.g., DCM, THF) |

The chloro and fluoro groups contribute to the compound’s polarity, while the methylthio group enhances its solubility in nonpolar media. These properties make it amenable to purification via techniques such as column chromatography or recrystallization.

Synthesis and Optimization

Synthetic Route

The synthesis of 1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one typically involves a nucleophilic substitution reaction between 3-fluoro-5-(methylthio)benzene and chloroacetone. The process is catalyzed by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) under controlled conditions.

Representative Reaction:

Optimization Parameters

Industrial-scale synthesis employs continuous flow reactors to enhance yield and purity. Key variables include:

-

Temperature: Maintained between 50–80°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reagent solubility.

-

Catalyst Loading: Stoichiometric amounts of base (1.0–1.2 equiv) maximize substitution efficiency.

Post-reaction purification often involves distillation under reduced pressure or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Transformations

Nucleophilic Substitution

The chloro group at the 1-position is highly susceptible to nucleophilic attack, enabling reactions with:

-

Amines: To form β-ketoamide derivatives.

-

Alkoxides: Producing ether-linked analogs.

-

Thiols: Generating disulfide-containing compounds.

Oxidation and Reduction

-

Oxidation: The methylthio group (-SMe) can be oxidized to a sulfone (-SO₂Me) using hydrogen peroxide (H₂O₂) or oxone, enhancing the compound’s polarity.

-

Reduction: The ketone moiety is reducible to a secondary alcohol via sodium borohydride (NaBH₄) or catalytic hydrogenation, altering its hydrogen-bonding capacity.

Halogen Exchange

The fluoro group’s inertness contrasts with the chloro group’s lability, allowing selective functionalization. For example, Finkelstein reactions replace chlorine with iodine using sodium iodide (NaI) in acetone.

Biological Activity and Applications

Enzyme Inhibition

Preliminary studies suggest the compound’s electrophilic centers interact with cysteine residues in enzyme active sites, potentially inhibiting:

-

Proteases: Via covalent modification of catalytic thiols.

-

Kinases: Through competition with ATP-binding pockets.

The methylthio group’s lipophilicity may enhance membrane permeability, favoring intracellular target engagement.

Agrochemical Applications

As an intermediate, the compound serves in synthesizing:

-

Herbicides: Through derivatization into auxin mimics.

-

Fungicides: Via incorporation into ergosterol biosynthesis inhibitors.

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Structural Differences | Applications |

|---|---|---|---|

| 1-Chloro-1-(3-fluoro-5-methoxyphenyl)propan-2-one | C₁₀H₁₀ClFO₂ | Methoxy (-OMe) vs. methylthio (-SMe) | Fluorescent probe synthesis |

| 1-Chloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)propan-2-one | C₁₀H₇ClF₄O | Trifluoromethyl (-CF₃) vs. methylthio | High-performance polymer precursor |

The methylthio group in 1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one confers distinct electronic and steric properties compared to oxygen- or carbon-based substituents, expanding its utility in catalysis and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume